![molecular formula C13H16O3 B1374482 4-Benzyloxane-4-carboxylic acid CAS No. 1338494-64-6](/img/structure/B1374482.png)
4-Benzyloxane-4-carboxylic acid
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Overview
Description
4-Benzyloxane-4-carboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of a benzyloxane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxane-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of a substituted alkylbenzene using potassium permanganate (KMnO4) under acidic, alkaline, or neutral conditions . Another method includes the hydrolysis of nitriles, where the nitrile is first formed by the reaction of a primary or secondary alkyl halide with cyanide ion, followed by hydrolysis to yield the carboxylic acid . Additionally, the carboxylation of Grignard reagents with carbon dioxide (CO2) is a viable method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of acid chlorides or esters.
Scientific Research Applications
Organic Synthesis
4-Benzyloxane-4-carboxylic acid serves as a versatile precursor in organic chemistry. It is utilized to construct complex molecules through reactions such as:
- Coupling Reactions : Facilitating the formation of larger organic compounds.
- Acyloxy Reactions : Contributing to the synthesis of esters and amides.
Biological Research
Recent studies have explored the biological activities of this compound:
- Antioxidant Properties : Investigated for its potential to act as a sulfhydryl antioxidant .
- Drug Development : Its structural features are being evaluated for therapeutic applications in drug design, particularly in developing new pharmaceuticals targeting specific diseases.
Medicinal Chemistry
The compound has been studied for its pharmacological properties:
- Therapeutic Potential : It is being explored as a pharmacophore in medicinal chemistry for its ability to interact with biomolecules.
- Case Studies : Various derivatives have shown promise in anticancer activities by inhibiting cell proliferation in cancer cell lines.
Industrial Applications
In industry, this compound is employed in:
- Polymer Production : Used as a monomer or additive in synthesizing polymers and resins, enhancing mechanical properties and thermal stability.
- Chemical Manufacturing : Its derivatives are utilized in producing various industrial chemicals.
Data Table of Applications
Case Studies
-
Anticancer Activity Study
- A study demonstrated that derivatives of this compound exhibited significant anticancer properties by inhibiting growth in various cancer cell lines. The research highlighted the compound's potential as a lead structure for developing new anticancer agents.
-
Polymer Enhancement Research
- Research focused on incorporating this compound into polymer matrices showed improved mechanical strength and thermal stability compared to traditional materials. This application underscores its utility in materials science.
Mechanism of Action
The mechanism of action of 4-benzyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the benzyloxane ring can participate in hydrophobic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Benzoic Acid (C6H5COOH): Similar in having a carboxylic acid group attached to an aromatic ring.
Phenylacetic Acid (C8H8O2): Contains a phenyl group and a carboxylic acid group, similar to the benzyloxane structure.
4-Hydroxybenzoic Acid (C7H6O3): Features a hydroxyl group and a carboxylic acid group on a benzene ring.
Uniqueness: 4-Benzyloxane-4-carboxylic acid is unique due to the presence of the benzyloxane ring, which imparts distinct chemical and physical properties compared to other carboxylic acids.
Biological Activity
4-Benzyloxane-4-carboxylic acid (CAS No. 1338494-64-6) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a carboxylic acid functional group attached to a benzyloxy substituent. Its molecular structure can influence its biological activity, particularly in terms of solubility, permeability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carboxylic acid group can facilitate hydrogen bonding and ionic interactions, enhancing the compound's affinity for various biomolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly in acidic environments where its activity was enhanced. The compound's structure supports its role as an antimicrobial agent, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit carboxylesterases, which play a crucial role in the metabolism of various drugs and xenobiotics. This inhibition could lead to altered pharmacokinetics of co-administered compounds .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that the compound can induce apoptosis in certain cancer cells, suggesting potential therapeutic applications in oncology. The mechanism appears to involve the activation of apoptotic pathways through caspase activation.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against Salmonella enterica | |
Enzyme Inhibition | Inhibits carboxylesterases | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study conducted on various short-chain carboxylic acids found that this compound showed significant inhibition against Salmonella enterica, with higher efficacy at lower pH levels. This suggests its potential use as a biopreservative in food products .
- Cytotoxic Effects : In a controlled laboratory setting, this compound was tested on human cancer cell lines. The results indicated that the compound reduced cell viability significantly compared to controls, with observed morphological changes consistent with apoptosis.
Properties
IUPAC Name |
4-benzyloxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(6-8-16-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFYQIKERUPIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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